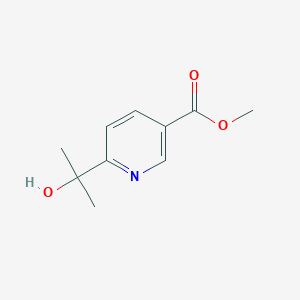
2-(trifluoromethyl)piperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClF3NO2S and a molecular weight of 251.66 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride group. The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.390 and a density of 1.126 g/mL at 25 °C . Its SMILES string is FC(F)(F)C1CCCCN1 .Scientific Research Applications
2-(trifluoromethyl)piperidine-1-sulfonyl chloride has a wide range of scientific research applications. It is used in the synthesis of organosulfur compounds, such as thiols and disulfides. It can also be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. In addition, this compound can be used as a catalyst in organic reactions, such as the synthesis of polymers and polysaccharides.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)piperidine-1-sulfonyl chloride is not completely understood. However, it is thought to involve the formation of a sulfonium ion, which is then attacked by a nucleophile, such as an alcohol or amine. The reaction is thought to proceed through a series of intermediate steps, including the formation of a sulfonium ion, followed by a nucleophilic attack on the sulfonium ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, the compound has been shown to be an effective catalyst in a variety of organic reactions, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-(trifluoromethyl)piperidine-1-sulfonyl chloride in laboratory experiments are its low cost and its versatility. The compound is relatively easy to synthesize, and it can be used in a variety of reactions. However, it is volatile and flammable, and it should be handled with caution. In addition, it is not very soluble in water, and it can be difficult to work with in aqueous solutions.
Future Directions
In the future, 2-(trifluoromethyl)piperidine-1-sulfonyl chloride could be used in the synthesis of more complex molecules, such as peptides and proteins. The compound could also be used in the synthesis of new drugs and agrochemicals. In addition, it could be used as a catalyst in the synthesis of polymers and polysaccharides. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Synthesis Methods
2-(trifluoromethyl)piperidine-1-sulfonyl chloride can be synthesized through a variety of methods, including the reaction of trifluoromethanesulfonic anhydride with piperidine in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA). The reaction is carried out in a solvent such as dichloromethane (DCM) at a temperature of 0-5°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by distillation.
properties
IUPAC Name |
2-(trifluoromethyl)piperidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYSBNILYUIIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)








